

Diisopropyl Oxalate: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **diisopropyl oxalate**. It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and a visual representation of the general experimental workflow. This document is intended to serve as a valuable resource for laboratory and research professionals.

Core Physicochemical Data

Diisopropyl oxalate, also known as ethanedioic acid, bis(1-methylethyl) ester, is an organic compound with the chemical formula C8H14O4. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in organic synthesis and various research contexts.

Quantitative Data Summary

The table below summarizes the reported melting and boiling points for **diisopropyl oxalate**. It is important to note that slight variations in these values can occur due to experimental conditions and sample purity.

Physical Property	Value	Conditions
Melting Point	-30 °C	Not Specified
Boiling Point	190 - 191 °C	(estimate)
199.6 °C	at 760 mmHg	[1] [2] [3]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the determination of melting and boiling points. These methods are widely accepted and utilized for the physical characterization of chemical compounds.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for its determination.[\[1\]](#)[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (optional, for pulverizing the sample)
- Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

- Sample Preparation: Ensure the **diisopropyl oxalate** sample is dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube.[\[5\]](#) Pack the

sample into the sealed end of the tube by tapping it gently on a hard surface. The packed sample height should be 2-3 mm.[\[5\]](#)

- Apparatus Setup (Thiele Tube):

- Fill the Thiele tube with a suitable heating oil (e.g., mineral oil) to a level just above the side-arm junction.[\[6\]](#)
- Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.
- Immerse the thermometer and attached capillary tube into the oil bath of the Thiele tube.[\[6\]](#)[\[7\]](#)

- Apparatus Setup (Mel-Temp):

- Insert the capillary tube into the heating block of the Mel-Temp apparatus.
- Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

- Heating and Observation:

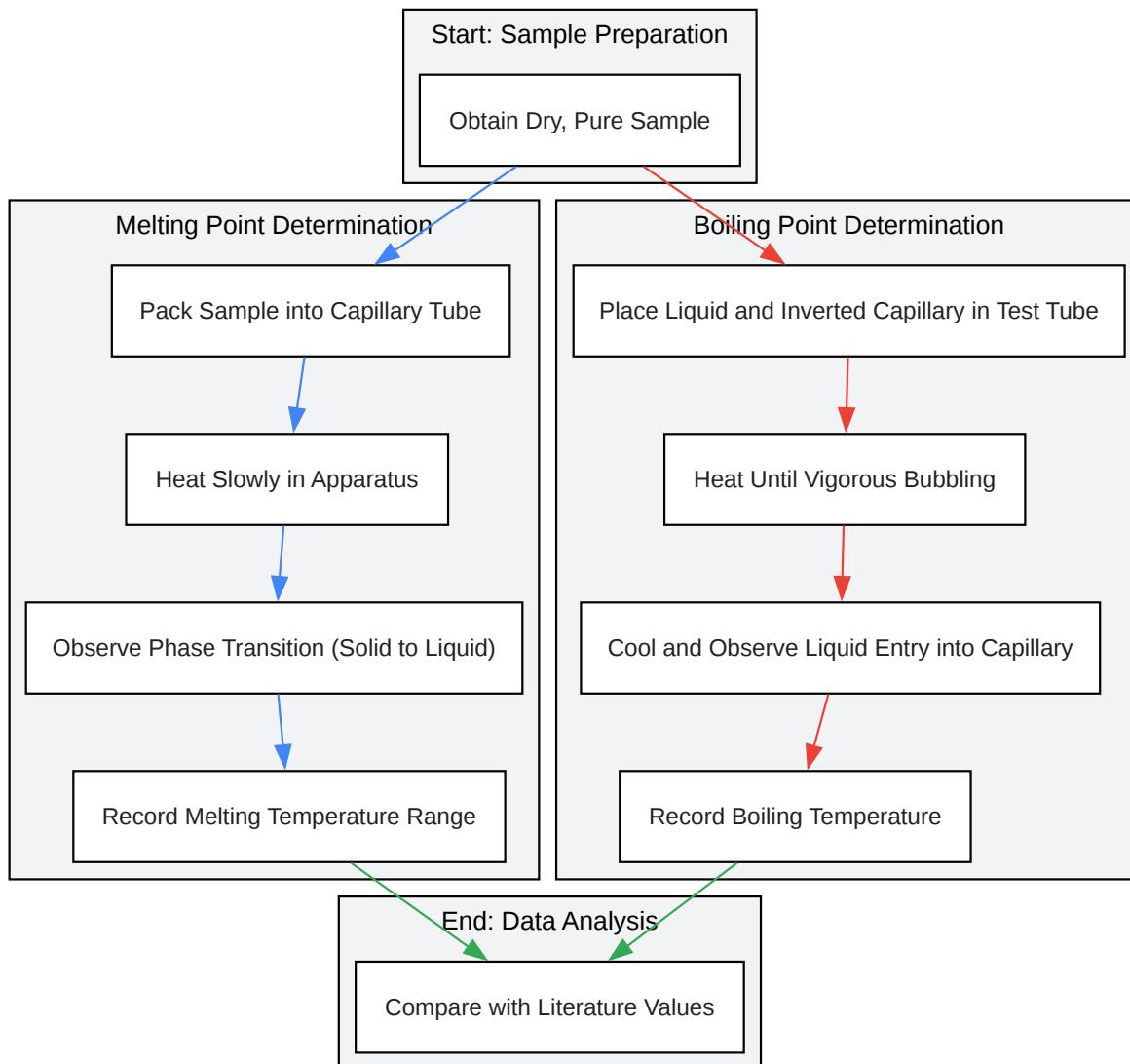
- Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.
- For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[\[1\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the entire sample has completely liquefied (the end of melting). The recorded range is the melting point of the sample.[\[8\]](#)

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The capillary method provides a micro-scale approach to determine the boiling point, which is particularly useful when only small quantities of the substance are available.[9][10][11]

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube or Mel-Temp with a boiling point accessory)
- Rubber band or wire for attachment


Procedure:

- Sample Preparation: Place a small amount (a few drops) of liquid **diisopropyl oxalate** into a small test tube.
- Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[12]
- Apparatus Setup:
 - Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]
 - Suspend the assembly in a heating bath (like a Thiele tube filled with mineral oil) or place it in a suitable boiling point apparatus.[13]
- Heating and Observation:
 - Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[12]

- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.
- Remove the heat source and allow the apparatus to cool slowly.
- Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[\[12\]](#) Record this temperature.

Logical Workflow Diagram

The following diagram illustrates the generalized experimental workflow for the determination of the melting and boiling points of a chemical substance like **diisopropyl oxalate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting and Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Thiele tube - Wikipedia [en.wikipedia.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 7. labcomercial.com [labcomercial.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chemconnections.org [chemconnections.org]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chymist.com [chymist.com]
- To cite this document: BenchChem. [Diisopropyl Oxalate: A Technical Overview of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595506#diisopropyl-oxalate-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com